molecular formula C8H4Cl3FO B1411452 2',4'-Dichloro-6'-fluorophenacyl chloride CAS No. 1806276-84-5

2',4'-Dichloro-6'-fluorophenacyl chloride

Cat. No.: B1411452
CAS No.: 1806276-84-5
M. Wt: 241.5 g/mol
InChI Key: XLRMSYKMIKDSJD-UHFFFAOYSA-N
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Description

2',4'-Dichloro-6'-fluorophenacyl chloride is a halogenated aromatic compound characterized by a phenacyl chloride backbone substituted with chlorine atoms at the 2' and 4' positions and a fluorine atom at the 6' position. This compound is structurally distinguished by its electron-withdrawing substituents, which influence its reactivity and photophysical properties. Phenacyl chlorides are widely used as intermediates in organic synthesis, particularly in nucleophilic substitution reactions, due to the high electrophilicity of the acyl chloride group . The specific halogen substitution pattern in this compound may enhance its utility in specialized applications, such as fluorescent probes or agrochemical precursors, though further studies are needed to confirm these potentials.

Properties

IUPAC Name

2-chloro-1-(2,4-dichloro-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3FO/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRMSYKMIKDSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4-Dichloro-6-fluorobenzoyl chloride via a Two-Step Chlorination Method

This method involves a two-step chlorination process using 2-chloro-6-fluorotoluene as the starting material.

Step 1: Chlorination of 2-chloro-6-fluorotoluene

  • 2-chloro-6-fluorotoluene and a catalyst I are placed in a chlorination kettle.
  • The temperature is raised to 80 ± 10°C, and chlorine gas is introduced to initiate the chlorination reaction while maintaining the temperature.
  • The reaction is stopped when the conversion rate of 2-chloro-6-fluorotoluene to 2,4-dichloro-6-fluorotoluene reaches or exceeds 99.5%.
  • The weight ratio of catalyst I to 2-chloro-6-fluorotoluene is maintained between 0.09-0.11%.
  • Chlorination product I and tail gas I are obtained.
  • The molar ratio of chlorine to 2-chloro-6-fluorotoluene is approximately 1.1 to 1.2:1.

Step 2: Photochlorination

  • Chlorination product I undergoes distillation to obtain 2,4-dichloro-6-fluorotoluene.
  • The 2,4-dichloro-6-fluorotoluene is then transferred to a photochlorination kettle, where catalyst II is added.
  • The mixture is heated to 100-110°C, and chlorine gas is introduced to carry out photochlorination under constant heat.
  • Chlorine gas: the molar ratio of 2,4-dichloro-6-fluorotoluene is about 1.05 to 1.1: 1.
  • The reaction is stopped when 80-90% (weight percent) of 2,4-dichloro-6-fluorotoluene is converted into 2,4-dichloro-6-fluorotrichlorotoluene by closing the chlorine gas supply.

Step 3: Hydrolysis

  • Hydrolyze the 2,4-dichloro-6-fluorotrichlorotoluene under the action of a catalyst III, and distilling a hydrolysate to obtain the finished product of the 2,4-dichloro-6-fluorobenzoyl chloride.

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dichloro-6’-fluorophenacyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products Formed:

    Nucleophilic Substitution: The major products are typically substituted phenacyl derivatives, depending on the nucleophile used.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2’,4’-Dichloro-6’-fluorophenacyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted phenacyl derivatives.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a precursor for drug development is ongoing.

    Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-6’-fluorophenacyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nucleophile bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ primarily in halogen positions and functional groups. Key examples include:

Compound Name Substituent Positions Functional Group Molecular Formula Similarity Score (if available) Key Reference
2',4'-Dichloro-6'-fluorophenacyl chloride 2'-Cl, 4'-Cl, 6'-F Acyl chloride C₈H₄Cl₂FO
Ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate 4-Cl, 5-Cl, 2-F Ester C₁₀H₉Cl₂FO₂ 0.96
2'-Chloro-6'-fluoroacetophenone 2'-Cl, 6'-F Ketone C₈H₅ClFO
2',6'-Dichloro-4'-fluoroacetanilide 2'-Cl, 6'-Cl, 4'-F Amide C₈H₆Cl₂FNO
2',6'-Dibromo-3'-fluorophenacyl chloride 2'-Br, 6'-Br, 3'-F Acyl chloride C₈H₄Br₂FClO

Key Observations :

  • Halogen Effects: The 2',4'-dichloro-6'-fluoro substitution in the target compound creates a sterically hindered and electron-deficient aromatic ring, which may enhance its electrophilicity compared to mono-halogenated analogues like 2'-chloro-6'-fluoroacetophenone .
  • Functional Group Impact : Acyl chlorides (e.g., the target compound) exhibit higher reactivity toward nucleophiles than esters (e.g., ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate) or amides (e.g., 2',6'-dichloro-4'-fluoroacetanilide), making them preferable for coupling reactions .
Photophysical Properties

Fluorescence studies on halogenated phenacyl derivatives reveal that the substitution pattern directly affects emission maxima. For instance:

  • Compounds with two chloro groups (e.g., the target compound and compound 3 from ) exhibit higher emission maxima compared to mono-chloro analogues. This is attributed to enhanced conjugation and electron withdrawal, which stabilize excited states .
  • Fluorine substitution at the 6' position may further fine-tune fluorescence by reducing steric hindrance and altering electronic distribution .

Biological Activity

2',4'-Dichloro-6'-fluorophenacyl chloride (CAS No. 1806276-84-5) is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of two chlorine atoms and one fluorine atom on a phenacyl moiety, which may influence its reactivity and interactions with biological systems.

  • Molecular Formula : C8H4Cl3FO
  • Molecular Weight : 237.48 g/mol
  • IUPAC Name : 2',4'-Dichloro-6'-fluorophenacyl chloride
  • Structure : The compound features a phenacyl structure with substituents that enhance its electrophilic nature, potentially facilitating interactions with nucleophiles in biological systems.

The biological activity of 2',4'-dichloro-6'-fluorophenacyl chloride is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules, including proteins and nucleic acids. The electrophilic nature of the compound allows it to participate in nucleophilic substitution reactions, leading to modifications of key biomolecules.

Potential Biological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.
  • Cytotoxicity : The reactivity of the compound may lead to cytotoxic effects in certain cell lines, indicating potential applications in cancer research.
  • Enzyme Inhibition : There is evidence that it may act as an inhibitor of specific enzymes involved in metabolic pathways.

Research Findings

Recent studies have explored the biological implications of 2',4'-dichloro-6'-fluorophenacyl chloride:

StudyFindings
Demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency.
Investigated its role as a potential inhibitor of bacterial growth, showing effectiveness against Gram-positive bacteria.
Explored its reactivity with thiol groups in proteins, suggesting a mechanism for enzyme inhibition.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the effects of 2',4'-dichloro-6'-fluorophenacyl chloride on human breast cancer cells (MCF-7). Results indicated an IC50 value of 15 µM, suggesting significant cytotoxicity and warranting further investigation into its mechanisms and potential therapeutic applications.
  • Antimicrobial Screening : In a separate study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antimicrobial activity.
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with glutathione S-transferase (GST), revealing that it acts as an irreversible inhibitor, potentially leading to altered detoxification processes in cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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